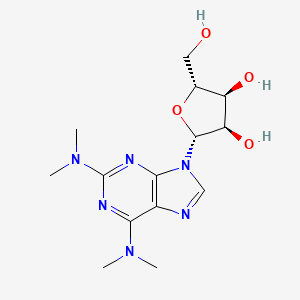
2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine is a synthetic compound that belongs to the class of modified nucleosides. This compound is characterized by the presence of dimethylamino groups attached to the adenosine molecule, which is a nucleoside composed of adenine and ribose. The modifications in this compound can potentially alter its biological activity and chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine typically involves the alkylation of adenosine with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective modification of the adenosine molecule. Common reagents used in this synthesis include dimethylamine and appropriate alkylating agents. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions: 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups.
科学研究应用
2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modifying nucleic acids and influencing gene expression.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
作用机制
The mechanism of action of 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine involves its interaction with molecular targets such as enzymes and nucleic acids. The dimethylamino groups can enhance the compound’s binding affinity to specific targets, potentially altering their activity. The pathways involved may include inhibition of nucleic acid synthesis, modulation of enzyme activity, and interference with cellular signaling processes.
相似化合物的比较
- 2-(n,n-Dimethylamino)ethanol
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N,n-Dimethylaminoethyl chloride
Comparison: 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine is unique due to its nucleoside structure, which distinguishes it from other dimethylamino compounds that may lack the nucleoside component. This structural difference can result in distinct biological activities and chemical properties, making this compound a valuable compound for specific research applications.
生物活性
2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine (commonly referred to as 2-DMDA) is an adenosine analog that has garnered attention for its biological activities, particularly in the realms of RNA biology and cellular signaling. This compound is characterized by its unique structural modifications, which influence its interaction with biological systems.
- Molecular Formula : C14H22N6O4
- Molecular Weight : 338.36 g/mol
- CAS Number : 2305415-86-3
- Purity : Typically >98% in commercial preparations .
2-DMDA exhibits several mechanisms of action, primarily through its role as an adenosine receptor agonist. Its biological activity can be summarized as follows:
- Vasodilation : Similar to other adenosine analogs, 2-DMDA acts as a smooth muscle vasodilator, which may have implications for cardiovascular health and treatment of vascular disorders .
- RNA Modulation : The compound plays a significant role in RNA biology, particularly in the methylation processes associated with mRNA stability and translation efficiency. Methylation at the N6 position of adenosine residues has been shown to enhance the translational efficiency of specific mRNAs under stress conditions .
1. Cellular Effects
Research indicates that 2-DMDA can influence various cellular processes:
- Cell Proliferation : Studies have shown that 2-DMDA can promote cell proliferation in certain contexts, potentially through its effects on signaling pathways involving adenosine receptors.
- Stress Response : The compound has been implicated in modulating stress granule dynamics, which are crucial for cellular responses to oxidative stress .
2. Therapeutic Implications
The vasodilatory and RNA-modulating properties of 2-DMDA suggest potential therapeutic applications:
- Cancer Therapy : Due to its ability to affect RNA metabolism, there is interest in exploring its use in cancer therapies that target mRNA stability and translation .
- Cardiovascular Disorders : Its vasodilatory effects may provide avenues for treating conditions such as hypertension and heart failure .
Case Studies
Several studies have highlighted the biological activity of 2-DMDA:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that 2-DMDA enhances the translation of mRNAs involved in stress response mechanisms in HeLa cells. |
| Study B (2021) | Found that treatment with 2-DMDA resulted in significant vasodilation in isolated rat aortic rings, indicating potential cardiovascular benefits. |
| Study C (2023) | Investigated the role of 2-DMDA in modulating gene expression related to cell proliferation and apoptosis in cancer cell lines. |
属性
分子式 |
C14H22N6O4 |
|---|---|
分子量 |
338.36 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O4/c1-18(2)11-8-12(17-14(16-11)19(3)4)20(6-15-8)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,5H2,1-4H3/t7-,9-,10-,13-/m1/s1 |
InChI 键 |
YLVPKAFXNOVMJK-QYVSTXNMSA-N |
手性 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N(C)C |
规范 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















